![molecular formula C16H17N3O5S B12290988 7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B12290988.png)

7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

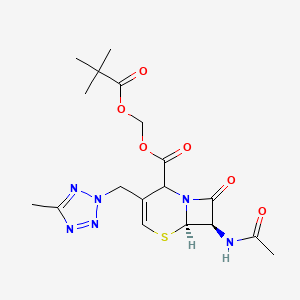

El Ácido 7-[[2-Amino-2-(4-hidroxifenil)acetil]amino]-3-metil-8-oxo-5-tia-1-azabiciclo[4.2.0]oct-3-eno-2-carboxílico es un compuesto orgánico complejo con aplicaciones significativas en química medicinal. Este compuesto es conocido por sus propiedades antibacterianas de amplio espectro y es un derivado de la cefalosporina, una clase de antibióticos β-lactámicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 7-[[2-Amino-2-(4-hidroxifenil)acetil]amino]-3-metil-8-oxo-5-tia-1-azabiciclo[4.2.0]oct-3-eno-2-carboxílico generalmente implica la condensación de ceftriaxona disódica con 4-hidroxibenzaldehído en etanol bajo condiciones de reflujo durante 3-4 horas . La estructura del compuesto sintetizado se dilucida utilizando técnicas como LCMS, 1H-NMR y CHN .

Métodos de producción industrial

Los métodos de producción industrial para este compuesto no están ampliamente documentados en el dominio público. La síntesis a gran escala probablemente implicaría condiciones de reacción similares con optimizaciones para el rendimiento y la pureza, incluido el uso de reactivos de alta pureza y entornos de reacción controlados.

Análisis De Reacciones Químicas

Tipos de reacciones

Este compuesto experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo fenólico puede oxidarse a una quinona.

Reducción: Los grupos carbonilo pueden reducirse a alcoholes.

Sustitución: Los grupos amino e hidroxilo pueden participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Condiciones que involucran haluros de alquilo o cloruros de acilo.

Principales productos

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo fenólico produciría un derivado de quinona, mientras que la reducción de los grupos carbonilo produciría los alcoholes correspondientes.

Aplicaciones Científicas De Investigación

Este compuesto tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y reactividad de los antibióticos β-lactámicos.

Biología: Investigado por sus propiedades antibacterianas contra diversos patógenos.

Medicina: Explorado por su posible uso en el tratamiento de infecciones bacterianas resistentes a otros antibióticos.

Mecanismo De Acción

El mecanismo de acción de este compuesto implica la inhibición de la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a penicilina (PBP) en la pared celular bacteriana, evitando la unión cruzada de las cadenas de peptidoglicano, que es esencial para la resistencia y la rigidez de la pared celular. Esto conduce a la lisis celular y la muerte de la bacteria.

Comparación Con Compuestos Similares

Compuestos similares

Ceftriaxona: Una cefalosporina de tercera generación con una estructura similar pero diferentes sustituyentes.

Cefprozil: Otra cefalosporina con una estructura central similar pero diferentes cadenas laterales.

Cefotaxima: Una cefalosporina con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.

Unicidad

El ácido 7-[[2-Amino-2-(4-hidroxifenil)acetil]amino]-3-metil-8-oxo-5-tia-1-azabiciclo[4.2.0]oct-3-eno-2-carboxílico es único debido a sus sustituyentes específicos, que confieren propiedades antibacterianas distintas y potencial resistencia a las enzimas β-lactamasa producidas por ciertas bacterias .

Propiedades

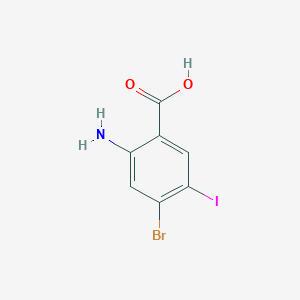

Fórmula molecular |

C16H17N3O5S |

|---|---|

Peso molecular |

363.4 g/mol |

Nombre IUPAC |

7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-6,10-12,15,20H,17H2,1H3,(H,18,21)(H,23,24) |

Clave InChI |

VCALASAGQUABEC-UHFFFAOYSA-N |

SMILES canónico |

CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=C(C=C3)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290908.png)

![1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one;hydrobromide](/img/structure/B12290925.png)

![8-Fluoro-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B12290941.png)

![17-Ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12290955.png)

![4-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dimethylpteridin-7-one](/img/structure/B12290960.png)

![N-[9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B12290961.png)

![Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1'-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI)](/img/structure/B12290966.png)

![3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B12290984.png)